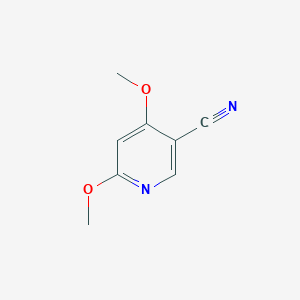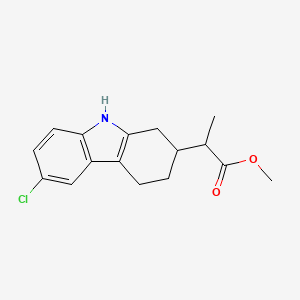![molecular formula C11H18O5 B1494292 (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1494292.png)
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a derivative of D-xylose, a five-carbon sugar (pentose) commonly found in nature. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the xylose molecule. These protective groups are often used in synthetic organic chemistry to prevent unwanted reactions at specific sites on the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the protection of the hydroxyl groups on D-xylose using acetone in the presence of an acid catalyst. One common method involves the reaction of D-xylose with acetone and an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency .
化学反应分析
Types of Reactions
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane primarily involves its role as a protected form of D-xylose. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved .
相似化合物的比较
Similar Compounds
1,2-O-Isopropylidene-α-D-xylofuranose: Another protected form of D-xylose with a single isopropylidene group.
2,35,6-Di-O-isopropylidene-α-D-mannofuranose: A similar compound with isopropylidene groups protecting the hydroxyl groups on D-mannose.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: A protected form of D-galactose with two isopropylidene groups.
Uniqueness
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its specific protection pattern, which allows for selective reactions at the remaining hydroxyl groups. This selective protection is particularly useful in complex synthetic pathways where precise control over reactivity is required .
属性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7+,8-,9?/m1/s1 |
InChI 键 |
PITVFGWVJISGEN-OBCZXFEGSA-N |
手性 SMILES |
CC1(O[C@@H]2COC3[C@@H]([C@H]2O1)OC(O3)(C)C)C |
规范 SMILES |
CC1(OC2COC3C(C2O1)OC(O3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Abietane-8,11,13-triene-18-yl)-1-[(S)-(6-methoxyquinoline-4-yl)[5-vinyl-1-azabicyclo[2.2.2]octane-2alpha-yl]methyl]thiourea](/img/structure/B1494226.png)
![4-bromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B1494236.png)
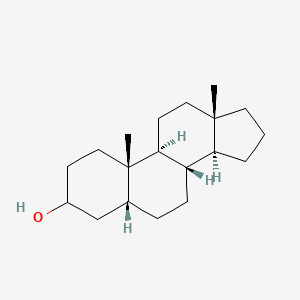
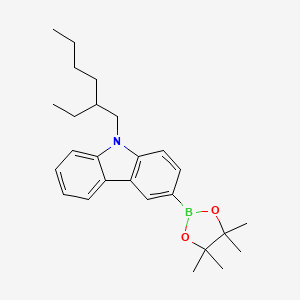
![Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester](/img/structure/B1494255.png)
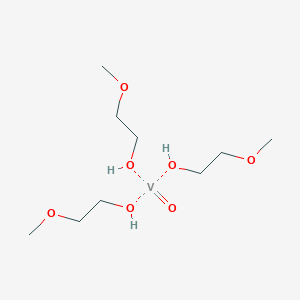
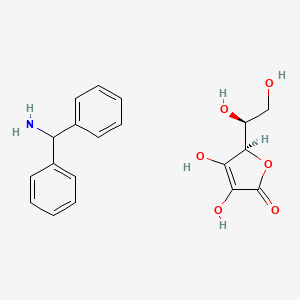
![Galactose, D-, [1-3H(N)]](/img/structure/B1494263.png)
![Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate]](/img/structure/B1494265.png)
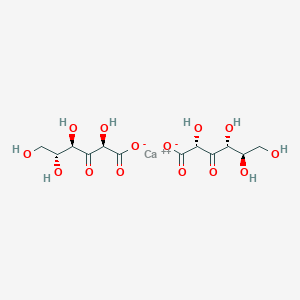
![D-[1-18O]glucose](/img/structure/B1494281.png)

